Tetradec-6-en-8-yne
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Overview
Description
Tetradec-6-en-8-yne is an organic compound characterized by a 14-carbon chain with a double bond at the 6th position and a triple bond at the 8th position. This compound belongs to the class of unsaturated hydrocarbons, specifically alkenynes, which contain both double and triple bonds. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-6-en-8-yne can be achieved through several methods, including:
Sonogashira Cross-Coupling Reaction: This method involves the coupling of an alkyne with an alkene using a palladium catalyst and copper co-catalyst under mild conditions.
Cahiez-Fürstner Reaction: This reaction utilizes iron or copper catalysts to facilitate the formation of the desired alkenyne structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradec-6-en-8-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated alkenynes.
Scientific Research Applications
Tetradec-6-en-8-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Tetradec-6-en-8-yne involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific pathways and targets are still under investigation, but its reactivity suggests it could influence oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Tetradecene: An alkene with a single double bond, lacking the triple bond present in Tetradec-6-en-8-yne.
6-Tetradecynoic Acid: A fatty acid with a triple bond at the 6th position, differing from this compound by the presence of a carboxylic acid group.
Uniqueness
This compound’s combination of double and triple bonds in a single molecule makes it unique compared to other similar compounds
Properties
CAS No. |
128883-78-3 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
tetradec-6-en-8-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10H2,1-2H3 |
InChI Key |
IMCBAVLTKTWQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC#CCCCCC |
Origin of Product |
United States |
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